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These application notes provide a comprehensive overview of the use of antimony compounds,
with a focus on the potential application of antimony sulfate, for n-type doping of
semiconductors, particularly silicon. While direct and detailed literature on antimony sulfate as
a spin-on dopant precursor is limited, this document extrapolates from established principles of
antimony doping and sol-gel chemistry to provide practical guidance.

Introduction to Antimony Doping

Antimony (Sb) is a well-established n-type dopant for silicon and other semiconductors.[1][2] It
is a Group V element, and when it substitutionally replaces a silicon atom (a Group IV element)
in the crystal lattice, it introduces an extra electron that can be donated to the conduction band,
thereby increasing the electron concentration and conductivity of the semiconductor.[1][2]
Antimony is particularly valued for its low diffusion coefficient in silicon, which allows for the
formation of sharp, well-defined doping profiles and buried layers that remain stable during
subsequent high-temperature processing steps.

Spin-on doping (SOD) or spin-on glass (SOQG) is a cost-effective and versatile non-vacuum
technique for introducing dopants into a semiconductor wafer.[3][4] The process involves spin-
coating a liquid precursor solution containing the dopant onto the wafer surface, followed by a
series of baking and high-temperature annealing steps to drive the dopant into the substrate.
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Quantitative Data on Antimony Doping in Silicon

Direct quantitative data correlating antimony sulfate concentration in a spin-on solution to the
resulting electrical properties of silicon is not readily available in the reviewed literature.
However, the following tables summarize typical ranges of electrical characteristics achieved
with antimony doping in silicon using various methods, which can serve as a general guideline.

Table 1: Typical Electrical Properties of Antimony-Doped Silicon

Typical Value .
Parameter Doping Method Reference/Notes
Range
) lon Implantation, General literature
Dopant Concentration ~ 10%® - 102° atoms/cm3 o
Diffusion values.
Carrier Concentration 1016 -5x 10 cm—3 lon Implantation [5]
Sheet Resistance lon Implantation,
10 - 1000 Q/sq o [6][7]
(R_s) Diffusion
Electron Mobility (u_e) 50 - 400 cm?/V:s lon Implantation [7]
_ , lon Implantation,
Junction Depth (X_j) 0.02 -2 um o [61[7]
Diffusion

Table 2: Example of Antimony Doping in Silicon via lon Implantation

. Peak
Implant Implant Annealing Sheet . .
. Carrier Junction
Energy Dose Temperatur  Resistance )
. Concentrati Depth (nm)
(keV) (ionslcm?) e (°C) (Qlsq)
on (cm~3)
5 3 x 10 950 ~400 ~5 x 1020 ~22
40 4 x 101 < 800 <200 - ~60

Note: The data in these tables are compiled from studies using various antimony doping
techniques (primarily ion implantation) and are intended to provide a general reference. The
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actual results will depend on the specific doping precursor, substrate properties, and process
conditions.

Experimental Protocols

The following are generalized protocols for the preparation of an antimony-based spin-on
dopant, potentially using antimony sulfate, and the subsequent doping process. These
protocols are based on established sol-gel and spin-on doping methodologies. Safety
Precautions: Always handle chemicals in a well-ventilated fume hood and wear appropriate
personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Preparation of Antimony-Based Spin-On Dopant (SOD)
Solution (Hypothetical)

This protocol describes a hypothetical sol-gel approach to formulating an antimony-containing
spin-on dopant.

Materials:

Tetraethyl orthosilicate (TEOS) - silica precursor

o Antimony(lll) sulfate (Sb2(SOa4)3) - dopant precursor
» Ethanol (or other suitable solvent like isopropanol)
o Deionized water

e Hydrochloric acid (HCI) or another acid catalyst

o Magnetic stirrer and hotplate

o Glassware (beakers, graduated cylinders)

Protocol:

e Prepare the Silica Sol:

o In a beaker, mix TEOS and ethanol in a 1:1 volume ratio.
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o In a separate beaker, prepare an acidic water solution by adding a small amount of HCI to
deionized water. The molar ratio of water to TEOS is a critical parameter and typically
ranges from 2 to 4.

o Slowly add the acidic water solution to the TEOS/ethanol mixture while stirring vigorously.

o Continue stirring the solution for at least 1 hour at room temperature to facilitate the
hydrolysis and condensation of TEOS, forming a silica sol.

 Incorporate the Antimony Dopant:

o Dissolve a calculated amount of antimony(lll) sulfate in a minimal amount of a suitable
solvent. Given that antimony sulfate is soluble in acids, the acidic silica sol may aid in its
dissolution. Gentle heating may be required.

o Slowly add the dissolved antimony sulfate solution to the silica sol while stirring
continuously. The concentration of antimony will determine the final doping level.

o Continue stirring the final solution for several hours to ensure homogeneity.
e Aging and Filtration:

o Allow the solution to age for 24-48 hours in a sealed container. This allows the sol-gel
reactions to stabilize.

o Filter the solution through a 0.2 um syringe filter to remove any particulate matter before
use.

Spin-On Doping and Annealing Protocol

Materials and Equipment:
« Silicon wafer
e Prepared antimony-based SOD solution

e Spin coater
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e Hotplate

e Rapid Thermal Annealing (RTA) furnace or diffusion furnace

» Buffered Oxide Etch (BOE) or hydrofluoric acid (HF) solution (for oxide removal)
Protocol:

o Wafer Cleaning:

o Thoroughly clean the silicon wafer using a standard RCA or piranha cleaning procedure to
remove any organic and inorganic contaminants.

o Perform a final dip in a dilute HF solution to remove the native oxide layer immediately
before spin-coating.

o Rinse with deionized water and dry with nitrogen gas.
e Spin-Coating:
o Place the cleaned wafer on the spin coater chuck.
o Dispense the antimony-based SOD solution onto the center of the wafer.

o Spin the wafer at a predetermined speed (e.g., 2000-4000 rpm) for a set time (e.g., 30-60
seconds) to achieve a uniform film. The film thickness will depend on the solution viscosity
and spin parameters.

o Pre-bake (Soft Bake):

o Transfer the coated wafer to a hotplate and bake at a low temperature (e.g., 150-200 °C)
for a few minutes to evaporate the solvent.

e Drive-in Annealing:

o Transfer the wafer to a high-temperature furnace (RTA or diffusion furnace).

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Perform the drive-in anneal in an inert atmosphere (e.g., nitrogen or argon) to prevent
oxidation.

o The annealing temperature and time are critical parameters that control the junction depth
and dopant activation. Typical temperatures for antimony diffusion are in the range of 900-
1200 °C.

e Dopant Glass Removal:
o After annealing, a layer of antimony-silicate glass will have formed on the wafer surface.
o Remove this glass layer by immersing the wafer in a BOE or dilute HF solution.
o Rinse thoroughly with deionized water and dry with nitrogen gas.

Visualizations
Experimental Workflow for Spin-On Doping
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A generalized workflow for antimony spin-on doping.
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Hypothesized Chemical Pathway for Antimony Sulfate
Doping

The following diagram illustrates a plausible, though not definitively proven, chemical pathway
for the thermal decomposition of antimony sulfate and subsequent doping of silicon.

Sh2(S0a4)s3 (S)
on Si surface

Thermal Decomposition
(High Temperature)

Side Reaction

SOs (g) = SO2 (g) + 1/2 O2 (9)

Sh20s3 (s) + 3S0s (g)

Reaction with Si

2Sb (in Si) + 3/2 SiO2 (s)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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semiconductor-doping]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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